molecular formula C20H16Cl2N2O3S2 B4923202 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

Katalognummer B4923202
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: FUFSFFUDOFVOBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as DAS181, is a small molecule drug that has been developed to target influenza viruses. The drug has been shown to have broad-spectrum antiviral activity against a range of influenza strains, including those that are resistant to current antiviral drugs.

Wirkmechanismus

N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is a sialidase enzyme that cleaves sialic acid residues on the surface of influenza viruses. Sialic acid is a carbohydrate molecule that is found on the surface of many cells, including those in the respiratory tract. Influenza viruses use sialic acid to bind to host cells and enter them. By cleaving sialic acid, N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide prevents the virus from binding to host cells and entering them, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to have broad-spectrum antiviral activity against a range of influenza strains, including those that are resistant to current antiviral drugs. The drug has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of influenza infections. However, one limitation is that the drug is currently only available in limited quantities, which may limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for other viral infections, such as respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). Additionally, research could focus on optimizing the synthesis method of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide to increase its availability for lab experiments and clinical use.

Synthesemethoden

The synthesis of N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide involves several steps. The starting material is 2,3-dichlorobenzenesulfonyl chloride, which is reacted with 4-aminophenol to give N-(4-aminophenyl)-2,3-dichlorobenzenesulfonamide. This compound is then reacted with 2-(methylthio)benzoyl chloride to give the final product, N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been extensively studied in preclinical and clinical trials for its antiviral activity against influenza viruses. The drug has been shown to inhibit the entry of influenza viruses into host cells by cleaving sialic acid residues on the surface of the virus. This mechanism of action is different from current antiviral drugs, which target the replication of the virus once it has entered the host cell.

Eigenschaften

IUPAC Name

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S2/c1-28-18-8-3-2-5-15(18)20(25)23-13-9-11-14(12-10-13)29(26,27)24-17-7-4-6-16(21)19(17)22/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFSFFUDOFVOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.